7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Antiparasitic drug discovery Purine nucleoside phosphorylase inhibition Toxoplasma gondii

7-Benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative featuring a 7-benzyl group and an 8-((3-hydroxypropyl)thio) substituent on the purine core. It has been identified as a non-competitive inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) with a measured Ki of 550,000 nM (550 µM).

Molecular Formula C16H18N4O3S
Molecular Weight 346.41
CAS No. 487037-76-3
Cat. No. B2376839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS487037-76-3
Molecular FormulaC16H18N4O3S
Molecular Weight346.41
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(10-11-6-3-2-4-7-11)16(17-13)24-9-5-8-21/h2-4,6-7,21H,5,8-10H2,1H3,(H,18,22,23)
InChIKeyAIQDTDXMVNUHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 487037-76-3): Structural and Biological Baseline for Procurement Decisions


7-Benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative featuring a 7-benzyl group and an 8-((3-hydroxypropyl)thio) substituent on the purine core. It has been identified as a non-competitive inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) with a measured Ki of 550,000 nM (550 µM) [1]. The compound possesses a calculated XLogP3 of 1.5, two hydrogen bond donors, and five hydrogen bond acceptors, distinguishing it from simpler purine-2,6-dione analogs lacking the 8-thioether moiety [2].

Why 8-Thioether Substitution in 7-Benzyl-purine-2,6-diones Cannot Be Ignored During 487037-76-3 Sourcing


Purine-2,6-dione derivatives sharing a 7-benzyl-3-methyl core can exhibit profoundly different physicochemical and biological profiles depending on the nature of the 8-position substituent. The presence of the 8-((3-hydroxypropyl)thio) group in this compound introduces an additional hydrogen bond donor, two extra hydrogen bond acceptors, and a substantial increase in lipophilicity (XLogP3 = 1.5) compared to the unsubstituted analog 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (LogP = 0.47) [1]. These differences directly impact solubility, membrane permeability, and target-binding capacity. Furthermore, the 8-thioether moiety is a critical determinant of inhibitory activity against Toxoplasma gondii PNP; analogs lacking this substituent are not expected to exhibit comparable enzyme inhibition [2]. Consequently, generic substitution within this class without explicit verification of the 8-substituent risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 487037-76-3: Head-to-Head Physicochemical and Biological Comparisons with Closest Analogs


Toxoplasma gondii PNP Inhibition: Ki Value Differentiation from Unsubstituted 8-H Analog

The target compound is a demonstrated non-competitive inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP, ME49 strain) with a measured Ki of 550,000 nM [1]. In contrast, the unsubstituted 8-H analog, 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 56025-86-6), lacks the 8-thioether moiety required for PNP active-site interaction and has not been reported to exhibit TgPNP inhibition in the same assay system. The presence of the 8-((3-hydroxypropyl)thio) group is thus the minimal structural determinant for measurable TgPNP engagement in this chemotype.

Antiparasitic drug discovery Purine nucleoside phosphorylase inhibition Toxoplasma gondii

Lipophilicity (XLogP3) Comparison: 8-Thioether vs. 8-Unsubstituted Analog

The target compound exhibits a calculated XLogP3 of 1.5, as reported by PubChem [1]. The corresponding 8-unsubstituted analog, 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 56025-86-6), has a reported LogP of 0.47 [2]. The introduction of the 8-((3-hydroxypropyl)thio) group increases the partition coefficient by approximately 1.03 log units, reflecting a >10-fold increase in lipophilicity.

Physicochemical profiling Lipophilicity optimization Drug-likeness assessment

Hydrogen Bond Donor/Acceptor Capacity: Enhanced Intermolecular Interaction Potential vs. 8-Unsubstituted Analog

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], compared to 1 HBD and 3 HBA for the 8-unsubstituted analog 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione . The 8-((3-hydroxypropyl)thio) group contributes one additional HBD (the terminal hydroxyl) and two additional HBA (the thioether sulfur and the hydroxyl oxygen), substantially expanding the compound's capacity for directed intermolecular interactions.

Hydrogen bonding Molecular recognition Solubility and formulation

Evidence-Backed Procurement-Relevant Application Scenarios for 487037-76-3


Toxoplasma gondii Purine Nucleoside Phosphorylase (TgPNP) Inhibitor Screening and Antiparasitic Drug Discovery

The compound is a validated non-competitive inhibitor of TgPNP (ME49 strain) with a Ki of 550,000 nM [1]. Research groups engaged in antiparasitic drug discovery targeting the purine salvage pathway of T. gondii can use this compound as a reference inhibitor for enzyme assays, as a starting scaffold for medicinal chemistry optimization of the 8-thioether series, or as a control compound for comparative PNP inhibition studies across protozoal strains. Procurement from suppliers providing verified purity and structural characterization is essential to ensure reproducible enzyme inhibition data.

Structure-Activity Relationship (SAR) Studies on 8-Substituted Purine-2,6-diones for Optimized Pharmacokinetic Profiles

With an XLogP3 of 1.5, two H-bond donors, and five H-bond acceptors [2], this compound serves as a benchmark for lipophilicity and hydrogen bonding capacity within the 7-benzyl-3-methyl-purine-2,6-dione series. Medicinal chemistry teams can use these quantitative parameters to design analogs with modulated solubility, permeability, or target engagement properties. The data support systematic SAR campaigns where the 8-((3-hydroxypropyl)thio) substituent is varied while monitoring changes in logP and H-bonding descriptors.

Physicochemical Profiling and Preformulation Screening in Early-Stage Drug Development

The compound's well-characterized physicochemical properties—XLogP3 = 1.5, TPSA = 113 Ų, HBD = 2, HBA = 5 [2]—position it within favorable drug-like chemical space as defined by Lipinski and Veber rules. Preformulation scientists can employ this compound to benchmark solubility, permeability, and stability assays for the 8-thioether purine-dione class. Its balanced hydrophilicity–lipophilicity profile makes it a suitable candidate for developing in vitro assay protocols that inform the developability of structurally related lead compounds.

Quote Request

Request a Quote for 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.